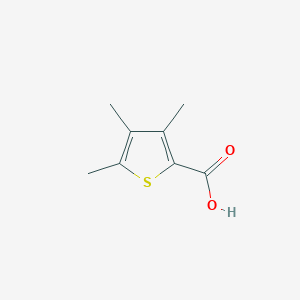
Trimethylthiophene-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylthiophene-2-carboxylicacid is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
The synthesis of thiophene derivatives, including Trimethylthiophene-2-carboxylicacid, typically involves several key reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Trimethylthiophene-2-carboxylicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and α,β-acetylenic ester for condensation reactions . Major products formed from these reactions include 3-hydroxy-2-thiophene carboxylic derivatives and other substituted thiophenes .
Wissenschaftliche Forschungsanwendungen
Trimethylthiophene-2-carboxylicacid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . In industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of Trimethylthiophene-2-carboxylicacid involves its interaction with molecular targets and pathways. Thiophene-based compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids, esters, amines, and amides enhances their biological activity and target recognition .
Vergleich Mit ähnlichen Verbindungen
Trimethylthiophene-2-carboxylicacid can be compared with other thiophene derivatives such as 3-Methyl-2-thiophenecarboxylic acid and thienothiophenes . While these compounds share a common thiophene core, their unique substituents and functional groups confer distinct chemical and biological properties. For example, thienothiophenes are known for their optoelectronic properties, making them valuable in the development of advanced materials .
Eigenschaften
Molekularformel |
C8H10O2S |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
3,4,5-trimethylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O2S/c1-4-5(2)7(8(9)10)11-6(4)3/h1-3H3,(H,9,10) |
InChI-Schlüssel |
ZHSGKMPXEWBKBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


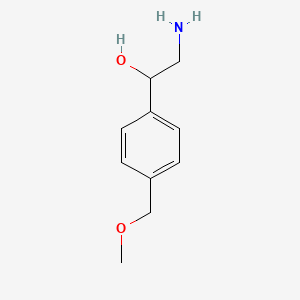
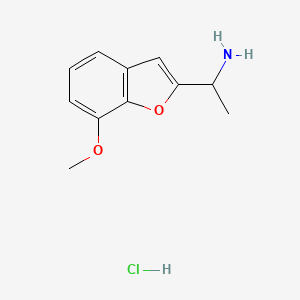
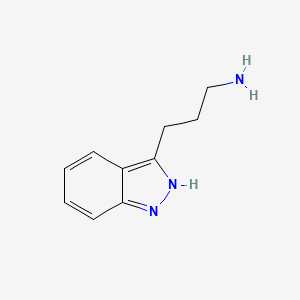
![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)


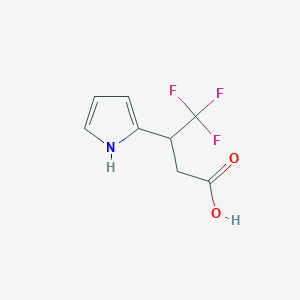

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
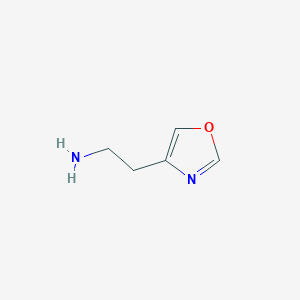

![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
